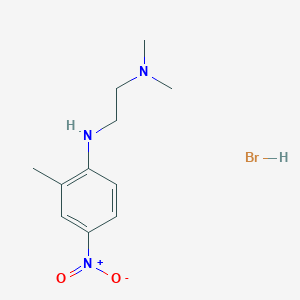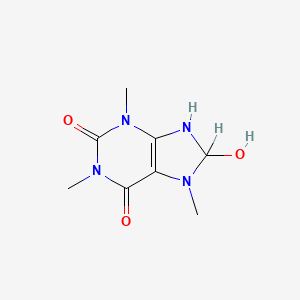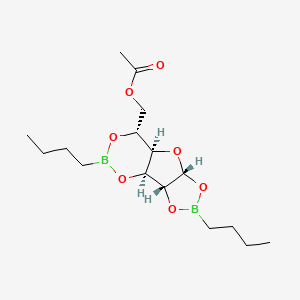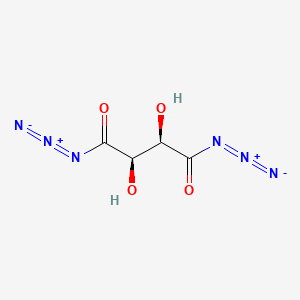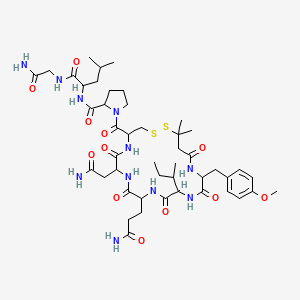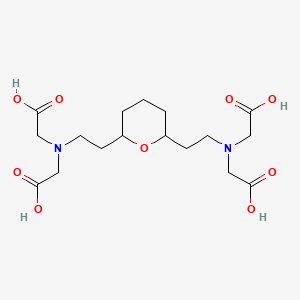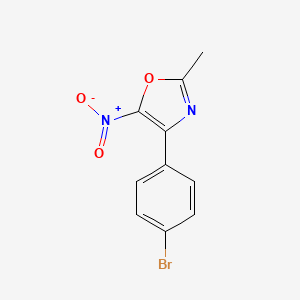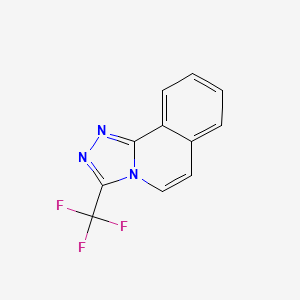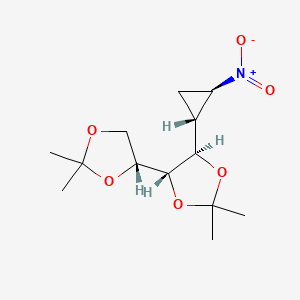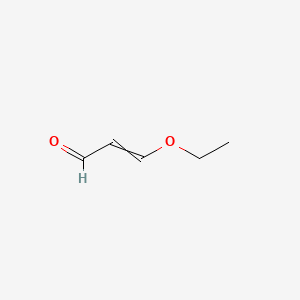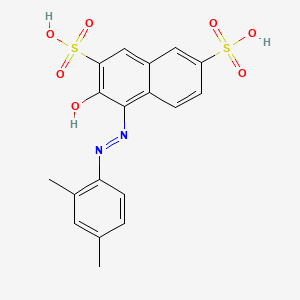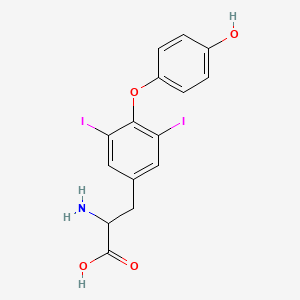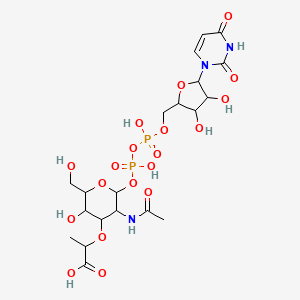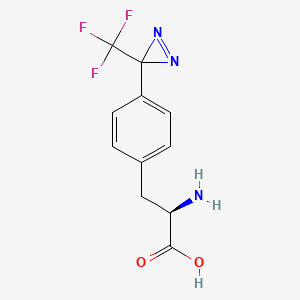
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine
Übersicht
Beschreibung
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, also known as TFA-diazirine or TFA-DA, is a chemical compound that has gained popularity in scientific research due to its ability to crosslink and label proteins. TFA-diazirine is a derivative of the amino acid phenylalanine, and its unique structure allows it to be incorporated into proteins during synthesis, providing a powerful tool for studying protein-protein interactions and protein function.
Wirkmechanismus
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee works by crosslinking proteins through the formation of covalent bonds between the diazirine moiety and nearby amino acid residues. Upon exposure to UV light, the diazirine moiety undergoes a photochemical reaction, forming a highly reactive carbene intermediate that can covalently bond to nearby amino acid residues. This crosslinking allows researchers to study protein-protein interactions and protein function in vivo and in vitro.
Biochemische Und Physiologische Effekte
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has no known biochemical or physiological effects on cells or organisms when used in concentrations typically employed in scientific research. It is a non-toxic and non-reactive compound that is well-tolerated by cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in lab experiments include its ability to selectively label and crosslink proteins, its non-toxic and non-reactive nature, and its compatibility with a wide range of experimental techniques. However, the limitations of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee include its relatively high cost, the need for specialized equipment to perform photo-crosslinking experiments, and the potential for non-specific labeling or crosslinking of proteins.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in scientific research. One direction is the development of new methods for selective labeling and crosslinking of specific protein domains or regions. Another direction is the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in conjunction with other labeling or crosslinking techniques to study protein-protein interactions and protein function in greater detail. Additionally, the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in live-cell imaging experiments could provide valuable insights into protein dynamics and function in vivo.
Synthesemethoden
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups of phenylalanine, followed by the introduction of the trifluoromethyl-diazirine moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the amino and carboxylic acid groups to yield pure 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee.
Wissenschaftliche Forschungsanwendungen
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has been widely used in scientific research to study protein-protein interactions, protein structure, and protein function. It can be incorporated into proteins during synthesis, allowing researchers to selectively label and crosslink specific proteins. 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee labeling has been used to identify protein-protein interaction sites, map protein topology, and study protein conformational changes.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914818 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |
CAS RN |
95758-95-5 | |
| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



